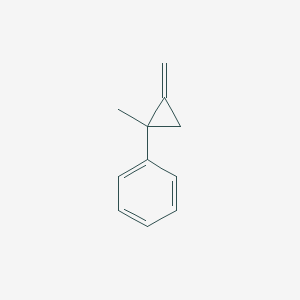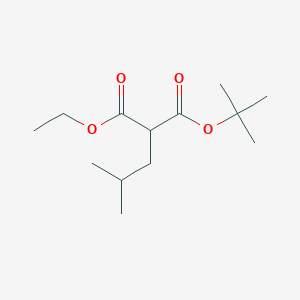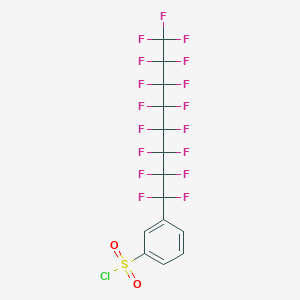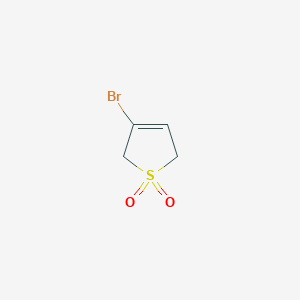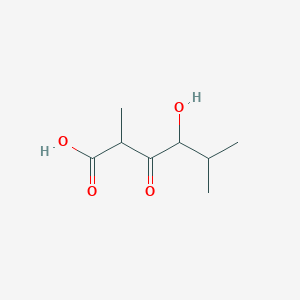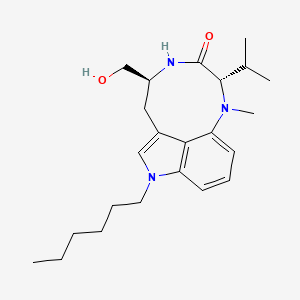
1-hexylindolactam-V
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-hexylindolactam-V is a synthetic compound known for its role as a selective activator of novel protein kinase C isozymes. These isozymes are involved in various cellular processes, including tumor promotion, ischemia-reperfusion injury in the heart, and Alzheimer’s disease .
Preparation Methods
The synthesis of 1-hexylindolactam-V involves several steps, including the formation of the indolactam core and the introduction of the hexyl group. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
1-hexylindolactam-V undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-hexylindolactam-V has numerous scientific research applications. In chemistry, it is used as a tool to study protein kinase C isozymes. In biology, it helps in understanding cellular processes related to tumor promotion and ischemia-reperfusion injury. In medicine, it has potential therapeutic applications for conditions like Alzheimer’s disease. In industry, it may be used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 1-hexylindolactam-V involves its selective activation of novel protein kinase C isozymes. These isozymes play crucial roles in various cellular processes, including signal transduction and regulation of gene expression. The compound binds to specific sites on the isozymes, leading to their activation and subsequent cellular effects .
Comparison with Similar Compounds
1-hexylindolactam-V is unique in its selective activation of novel protein kinase C isozymes. Similar compounds include other indolactam derivatives and protein kinase C activators. this compound stands out due to its specificity and potency in activating novel protein kinase C isozymes .
Properties
CAS No. |
99414-61-6 |
|---|---|
Molecular Formula |
C23H35N3O2 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(10S,13S)-3-hexyl-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-11-one |
InChI |
InChI=1S/C23H35N3O2/c1-5-6-7-8-12-26-14-17-13-18(15-27)24-23(28)22(16(2)3)25(4)19-10-9-11-20(26)21(17)19/h9-11,14,16,18,22,27H,5-8,12-13,15H2,1-4H3,(H,24,28)/t18-,22-/m0/s1 |
InChI Key |
DASVAQCTVIQROX-AVRDEDQJSA-N |
Isomeric SMILES |
CCCCCCN1C=C2C[C@H](NC(=O)[C@@H](N(C3=CC=CC1=C23)C)C(C)C)CO |
Canonical SMILES |
CCCCCCN1C=C2CC(NC(=O)C(N(C3=CC=CC1=C23)C)C(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B14338228.png)
![Pyridine, 4-[2-(octylsulfinyl)ethyl]-](/img/structure/B14338239.png)

![2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol](/img/structure/B14338266.png)
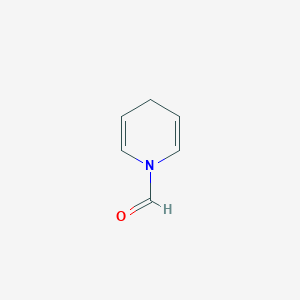

![1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14338282.png)
